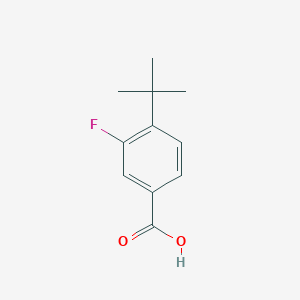

4-(Tert-butyl)-3-fluorobenzoic acid

Beschreibung

Contextualization within Fluorinated Aromatic Carboxylic Acids Research

Fluorinated aromatic carboxylic acids represent a critically important class of compounds in modern chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. chemscene.com In the context of aromatic carboxylic acids, fluorine substitution is a key strategy in medicinal chemistry, agrochemical development, and materials science. nbinno.com

These compounds serve as versatile intermediates and building blocks for more complex molecular structures. chemscene.com Researchers utilize fluorinated benzoic acids, such as 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, to synthesize a wide range of derivatives, including esters, amides, and heterocyclic compounds like oxadiazoles. globalscientificjournal.comwikipedia.org The strategic placement of fluorine can enhance the metabolic stability of a drug candidate, improve its binding affinity to biological targets, and modify its acidity and lipophilicity. nbinno.com For instance, fluorobenzoic acids have been investigated as components to improve the solubility and permeability of poorly absorbed drugs. researchgate.net The study of these compounds is an active area of research, with ongoing efforts to develop new synthetic methods and explore their structure-activity relationships in drug design.

Significance of the Tert-butyl and Fluoro Substituents in Molecular Design and Function

The combination of a tert-butyl group and a fluorine atom on the same benzoic acid scaffold is a deliberate design choice aimed at leveraging the distinct properties of each substituent.

The tert-butyl group is a large, sterically bulky substituent that significantly influences a molecule's structure and properties. wikipedia.org It is often incorporated into bioactive compounds to provide steric hindrance, which can lock a molecule into a specific conformation or shield a reactive center from unwanted interactions. wikipedia.orgresearchgate.net While the tert-butyl group is a common motif, its high lipophilicity can present challenges, potentially leading to low solubility or increased metabolism. chemicalbook.com However, when strategically placed, it can also enhance the potency of a compound. The interplay between the bulky, lipophilic tert-butyl group and the small, highly electronegative fluorine atom in 4-(tert-butyl)-3-fluorobenzoic acid creates a unique chemical entity with a specific three-dimensional shape and electronic distribution, making it a subject of interest for synthetic chemists.

Overview of Current Research Trajectories

While specific, large-scale research focused exclusively on this compound is not extensively documented in publicly available literature, its structure points to several clear research trajectories. Its primary role is as a specialized building block for the synthesis of novel, complex molecules.

Key areas of potential application include:

Medicinal Chemistry: The compound is an ideal starting material for creating new pharmaceutical candidates. Research efforts would likely involve using the carboxylic acid group as a handle to synthesize amides and esters, incorporating the 4-(tert-butyl)-3-fluorophenyl moiety into larger molecules. These derivatives could be designed as inhibitors for specific enzymes or ligands for cellular receptors, where the unique steric and electronic profile of the molecule could lead to high potency and selectivity. For example, derivatives of fluorobenzoic acids have been synthesized and evaluated for their potential as antibacterial or antioxidant agents. globalscientificjournal.comchemicalbook.com

Agrochemicals: Similar to medicinal chemistry, the agrochemical industry utilizes fluorinated compounds to develop new pesticides and herbicides. The metabolic stability conferred by the fluorine atom is a highly desirable trait for creating effective and persistent crop protection agents.

Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers and other advanced materials. The specific substitution pattern of this compound could be exploited to create materials with tailored thermal stability, liquid crystalline properties, or specific electronic characteristics.

The current research trajectory for compounds like this compound is centered on its utility in "scaffold-based" drug discovery and materials science, where its unique structure is used as a foundation to build a library of more complex derivatives for biological or material screening.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butyl-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCXHNKGIHFBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies

Regioselective Synthesis of 4-(Tert-butyl)-3-fluorobenzoic Acid

The regioselective synthesis of this compound necessitates overcoming the directing effects of the substituents to achieve the desired 1,2,4-trisubstituted pattern. The interplay between the electron-withdrawing carboxylic acid and fluorine groups, and the electron-donating tert-butyl group, dictates the feasibility and efficiency of various synthetic approaches.

Strategies for ortho-Fluorination relative to a Carboxylic Acid Group

Directing a fluorine atom to the position ortho to a carboxylic acid group on a benzene (B151609) ring is a significant synthetic hurdle. The carboxylic acid group is a meta-directing deactivator for electrophilic aromatic substitution, making direct fluorination at the ortho position challenging. However, several advanced strategies can be employed to achieve this transformation.

One effective method involves directed ortho-metalation (DoM) . In this approach, the carboxylic acid is first converted to a directing group, such as an amide or an oxazoline, which can coordinate to an organolithium reagent or a transition metal catalyst. This coordination brings the metal into close proximity to the ortho C-H bond, facilitating deprotonation and subsequent reaction with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI). The directing group can then be hydrolyzed back to the carboxylic acid.

Another strategy is decarboxylative fluorination . A recent study highlights a method for the decarboxylative fluorination of benzoic acids using a photoinduced ligand-to-metal charge transfer (LMCT) process with copper catalysis. organic-chemistry.orgnih.gov This approach allows for the replacement of the carboxylic acid group with fluorine, which can be a useful strategy when starting with a precursor that has a different substitution pattern. While this is not a direct ortho-fluorination, it provides an alternative route to fluorinated aromatics. organic-chemistry.orgnih.gov

Methodologies for para-Tert-butylation relative to a Carboxylic Acid Group

Introducing a tert-butyl group at the para-position relative to a carboxylic acid is a more straightforward transformation due to the directing effects of the substituents. The most common method for this is the Friedel-Crafts alkylation . In this reaction, a tert-butylating agent, such as tert-butyl chloride or isobutylene, is reacted with a benzoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride. The carboxylic acid group is deactivating, but the para-position is still the most favored site for electrophilic attack by the bulky tert-butyl electrophile.

An alternative approach is to start with a para-tert-butylated precursor, such as p-tert-butyltoluene. penpet.comwikipedia.org This commercially available starting material can then be oxidized to form 4-tert-butylbenzoic acid. penpet.comwikipedia.orgvinatiorganics.com This method avoids potential side reactions and regioselectivity issues associated with the direct alkylation of benzoic acid. The oxidation can be carried out using strong oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation with air. penpet.comwikipedia.orgyoutube.comresearchgate.net

Sequential Functionalization Approaches for Substituted Benzoic Acids

The synthesis of this compound typically involves a multi-step, sequential functionalization strategy. The order in which the functional groups are introduced is critical to achieving the desired regiochemistry.

One plausible synthetic route could begin with a readily available starting material like 3-fluorobenzoic acid or 4-tert-butylbenzoic acid.

Starting from 3-Fluorobenzoic Acid: If the synthesis begins with 3-fluorobenzoic acid, the next step would be the introduction of the tert-butyl group. wikipedia.orgnih.gov Due to the directing effects of the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing), the tert-butylation would likely occur at the position para to the fluorine and meta to the carboxylic acid, which is the desired C4 position. This would be a Friedel-Crafts alkylation reaction.

Starting from 4-tert-Butylbenzoic Acid: Alternatively, starting with 4-tert-butylbenzoic acid, the subsequent step would be the introduction of the fluorine atom. vinatiorganics.comvinatiorganics.comnist.gov The tert-butyl group is an ortho, para-director, and the carboxylic acid is a meta-director. Therefore, electrophilic fluorination would be directed to the C3 position, which is ortho to the tert-butyl group and meta to the carboxylic acid. This direct fluorination can be achieved using electrophilic fluorinating agents.

Recent advancements in C-H functionalization offer promising strategies for the late-stage functionalization of complex molecules, which could be applied to the synthesis of substituted benzoic acids. acs.org

Precursor Chemistry and Intermediate Reactions

Derivatization of Benzoic Acid Scaffolds

The carboxylic acid group itself can be derivatized to facilitate certain reactions or to act as a directing group. For instance, converting the carboxylic acid to an ester or an amide can protect it during subsequent reaction steps or alter its directing effects. globalscientificjournal.comrsc.org

Esterification of benzoic acid derivatives is a common strategy. For example, 4-fluorobenzoic acid can be converted to its ethyl ester, which can then undergo further reactions before being hydrolyzed back to the free acid. globalscientificjournal.comwikipedia.org Amide formation is another important derivatization, as the amide group can be a powerful directing group for ortho-metalation, as mentioned previously. researchgate.net

Role of Halogenated Benzoic Acid Precursors (e.g., 3-fluorobenzoic acid, 4-fluorobenzoic acid)

Halogenated benzoic acids are crucial precursors in the synthesis of more complex substituted aromatic compounds. Their availability and well-defined reactivity make them valuable starting points.

3-Fluorobenzoic Acid: This compound serves as a key starting material where the fluorine atom is already in the desired position relative to the future tert-butyl group. wikipedia.orgnih.govchemicalbook.comgoogle.com Its synthesis can be achieved through various methods, including the deamination of 2-amino-5-chlorobenzoic acid or the oxidation of m-fluorobenzaldehyde. chemicalbook.com

4-Fluorobenzoic Acid: While the fluorine is not in the target position for the final product, 4-fluorobenzoic acid is a widely used synthetic intermediate. wikipedia.orgnih.gov It is commercially available and can be prepared via the Schiemann reaction from 4-aminobenzoic acid. wikipedia.org The study of its derivatives provides valuable insights into the reactivity of fluorinated benzoic acids. globalscientificjournal.comnih.gov

The presence of a halogen, such as fluorine, can influence the acidity and reactivity of the benzoic acid. nih.govrsc.org For instance, the pKa of 3-fluorobenzoic acid is 3.86, while that of 4-fluorobenzoic acid is 4.14, indicating that the position of the fluorine atom affects the acidity of the carboxylic acid. wikipedia.orgwikipedia.org This difference in acidity can be a factor in reaction kinetics and catalyst selection.

Below is a table summarizing the properties of key halogenated benzoic acid precursors:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 123 | 3.86 |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 184 | 4.14 |

Catalytic Approaches in Synthesis

Catalysis offers a powerful tool for the synthesis of complex molecules by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity. For a polysubstituted benzene derivative like this compound, catalytic methods are instrumental in precisely installing the desired functional groups.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Nickel-catalyzed carboxylation represents a particularly powerful method for converting aryl halides or pseudo-halides into valuable benzoic acid derivatives. This approach involves the direct introduction of a carboxylic acid group using carbon dioxide (CO₂), a readily available, non-toxic, and economical C1 source.

For the synthesis of this compound, a plausible precursor would be 1-bromo-4-(tert-butyl)-2-fluorobenzene. The nickel catalyst, typically in a low oxidation state (Ni(0)), would oxidatively add to the carbon-bromine bond. The resulting arylnickel complex can then react with CO₂. Subsequent reductive elimination yields the desired carboxylated product. A reducing agent, such as manganese or zinc, is required to regenerate the active Ni(0) species, thus closing the catalytic cycle.

Table 1: Representative Conditions for Ni-Catalyzed Carboxylation of an Aryl Halide

| Parameter | Condition | Role in Reaction |

| Aryl Halide | 1-bromo-4-(tert-butyl)-2-fluorobenzene | Substrate providing the aromatic scaffold |

| Catalyst | NiBr₂ or NiCl₂(glyme) | Pre-catalyst for the active Ni(0) species |

| Ligand | 1,10-Phenanthroline or a bipyridine derivative | Stabilizes the nickel center and modulates its reactivity |

| Reductant | Manganese (Mn) or Zinc (Zn) powder | Reduces the Ni(II) pre-catalyst to the active Ni(0) state |

| CO₂ Source | CO₂ gas (1 atm or higher pressure) | Provides the carboxyl group |

| Solvent | Dimethylformamide (DMF) or Dimethylacetamide (DMAc) | Solubilizes reactants and facilitates the reaction |

| Temperature | 50-80 °C | Provides thermal energy to overcome the activation barrier |

This method is highly advantageous as it utilizes CO₂ as a C1 building block and often proceeds under milder conditions compared to traditional methods that might require organolithium or Grignard reagents, which have poor functional group tolerance.

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful complementary strategy to metal catalysis. researchgate.net In the context of aromatic functionalization, organocatalysts can activate substrates and control the stereoselectivity of reactions. beilstein-journals.org Chiral phosphoric acids, for instance, are versatile Brønsted acid catalysts that can activate imines for enantioselective aza-Friedel–Crafts reactions, a method for forming C-C bonds and introducing aminoalkyl groups to aromatic systems. beilstein-journals.org

While a direct organocatalytic route to this compound is not yet established, the principles of organocatalytic C-H functionalization offer a promising future direction. acs.org This strategy aims to directly convert a C-H bond on the aromatic ring into a C-C or C-heteroatom bond, bypassing the need for a pre-functionalized starting material like an aryl halide. For example, a catalyst could be designed to direct the carboxylation or another functionalization to a specific C-H bond on a 1-(tert-butyl)-2-fluorobenzene (B3124603) precursor, guided by the electronic properties and steric environment of the substrate. This approach is at the cutting edge of synthetic chemistry and aligns with the goals of increasing efficiency and reducing waste.

The efficiency of any synthetic protocol, catalytic or otherwise, is highly dependent on the reaction conditions. Optimizing parameters such as temperature, catalyst loading, and solvent concentration is critical to maximizing yield and minimizing reaction time and waste.

A relevant case study is the oxidation of p-tert-butyltoluene to produce p-tert-butylbenzoic acid, a structurally similar compound. researchgate.netresearchgate.net Research on this transformation has shown that key variables significantly impact the conversion rate. The reaction is typically performed using a cobalt acetate (B1210297) catalyst with a sodium bromide initiator in an acetic acid solvent. researchgate.net

Table 2: Optimization of Reaction Parameters for the Synthesis of p-tert-butylbenzoic acid researchgate.netresearchgate.net Data derived from the oxidation of p-tert-butyltoluene as a model system.

| Temperature (°C) | Catalyst Loading (% w/w) | Reactant:Solvent (Weight Ratio) | Conversion (%) |

| 110 | 5 | 1:3 | Moderate |

| 120 | 5 | 1:3 | Increased |

| 130 | 5 | 1:3 | Optimal |

| 130 | 2.5 | 1:3 | Lower |

| 130 | 7.5 | 1:3 | High, but less economical |

| 130 | 5 | 1:2 | Lower |

| 130 | 5 | 1:4 | High, but inefficient use of solvent |

As the data indicates, the conversion of the starting material increases with temperature up to an optimal point of 130°C. researchgate.net Similarly, catalyst concentration and the ratio of reactant to solvent are crucial for achieving high conversion. researchgate.netresearchgate.net Such systematic optimization is essential for developing a robust and economically viable process for the synthesis of this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. unibo.it The development of synthetic routes for this compound can benefit significantly from applying these principles.

Catalysis over Stoichiometric Reagents : The use of catalytic methods, as described in section 2.3, is a core tenet of green chemistry. Catalysts are used in small amounts and are regenerated, reducing waste compared to stoichiometric reagents that are consumed in the reaction.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed carboxylation with CO₂ and direct C-H functionalization are examples of atom-economical reactions, as they add functionality without generating large amounts of byproducts.

Use of Safer Chemicals : Green chemistry encourages the use of substances that pose little or no toxicity to human health and the environment. youtube.com This includes choosing safer solvents, and whenever possible, avoiding hazardous reagents. For example, replacing a carcinogenic starting material like benzene with a renewable alternative like glucose in the production of adipic acid is a classic example of this principle in action. youtube.com In the context of our target molecule, developing a catalytic route that avoids highly toxic or pyrophoric reagents (like organolithiums) would be a significant green advancement.

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy requirements. The optimization of reaction parameters (2.3.3) to find the lowest possible temperature for efficient conversion is a direct application of this principle. researchgate.net

Renewable Feedstocks : While not always feasible for complex aromatic compounds, the ultimate goal is to use raw materials that are renewable rather than depleting. Research into biomass-derived chemicals is an active area aimed at achieving this goal. rsc.org

By integrating these principles, the synthesis of this compound can be designed to be not only chemically efficient but also environmentally responsible. rsc.org

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Derivatization Reactions

Derivatization reactions modify the functionality of an analyte to facilitate analysis, typically for gas chromatography (GC), by increasing volatility or improving peak symmetry. researchgate.netgcms.cz Common derivatization strategies for carboxylic acids include esterification (alkylation), acylation, and silylation. researchgate.netinterchim.fr

Esterification is a cornerstone reaction for carboxylic acids, typically proceeding via the Fischer esterification mechanism when reacting with an alcohol in the presence of an acid catalyst. gcms.cz The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the alcohol, followed by proton transfer and the elimination of water, yields the ester. acsgcipr.orgtcu.edu

| Parameter | Value |

|---|---|

| Reaction Order (w.r.t. Benzoic Acid) | First-order |

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ |

| Thermal Effect (ΔH) | 622 J·mol⁻¹ |

The carboxylic acid moiety of 4-(tert-butyl)-3-fluorobenzoic acid can participate in various condensation reactions. These reactions typically involve the elimination of a small molecule, such as water, to form a new covalent bond. For instance, condensation with amines or their derivatives leads to the formation of amides.

While direct studies on this compound are limited, research on the acid-catalyzed condensation of the structurally related 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) reveals complex reaction pathways. nih.govmdpi.combohrium.com These reactions can be hindered by side processes such as hydrolysis of the starting material and rearrangements of intermediates. nih.govmdpi.com In some cases, the condensation can lead to the formation of cyclic structures, such as 1,3,5-triazinanes when formaldehyde (B43269) is used as the condensation partner. nih.govmdpi.com

Another relevant pathway is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with an aldehyde or ketone. organic-chemistry.org While not directly involving the carboxylic acid, this highlights the types of C-C bond-forming reactions possible on related structures. The carboxylic acid group itself can be converted to an acid chloride, which can then undergo intramolecular or intermolecular Friedel-Crafts acylation to form cyclic ketones, a key step in the synthesis of various polycyclic systems. ncert.nic.in

The aromatic ring of this compound is generally resistant to oxidation due to its aromatic stability. However, the benzoic acid moiety can exhibit oxidative instability under specific conditions, such as in certain photoredox catalytic cycles, rendering it incompatible with those reactions. acs.org It is important to distinguish this from the synthesis of the parent compound, p-tert-butylbenzoic acid, which is produced via the air oxidation of the methyl group of para-tert-butyltoluene. wikipedia.org

Influence of Substituent Effects on Reactivity (Fluoro and Tert-butyl groups)

The reactivity of both the carboxylic acid group and the aromatic ring is significantly modulated by the electronic and steric effects of the fluoro and tert-butyl substituents. ajpchem.orgyoutube.com

Fluoro Group: Located at the meta-position (position 3) relative to the carboxyl group, the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the polarization of the O-H bond in the carboxylic acid, making the proton more acidic and thus increasing the acid strength compared to unsubstituted benzoic acid. youtube.com

Tert-butyl Group: Positioned para to the carboxyl group (position 4), the tert-butyl group is bulky and exerts a weak electron-donating inductive effect (+I). This effect tends to slightly decrease the acidity of the carboxylic acid. Its primary influence, however, is steric, potentially hindering reactions at the adjacent positions on the ring and at the carboxyl group itself. ncert.nic.in

These substituent effects are often additive. rsc.org For this compound, the strong acid-strengthening inductive effect of the fluorine atom is expected to dominate over the weak acid-weakening effect of the tert-butyl group. In electrophilic aromatic substitution reactions, the substituents direct incoming electrophiles. The tert-butyl group is an ortho, para-director, while the fluoro group is also an ortho, para-director but is deactivating. The interplay of these effects will determine the position of further substitution on the aromatic ring.

Reaction Pathway Elucidation through Spectroscopic and Computational Methods

Modern analytical techniques are indispensable for elucidating the complex reaction pathways of substituted benzoic acids. A combination of spectroscopic and computational methods provides a detailed picture of molecular structure, self-association, and reaction intermediates. bohrium.com

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for studying benzoic acid derivatives. The characteristic C=O stretching frequency is sensitive to its chemical environment. For instance, in solution, a shift in the C=O peak can indicate whether the acid exists as a free monomer or as a hydrogen-bonded dimer, providing insight into solute self-association which can precede crystallization. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to characterize the structure of reactants, intermediates, and products. Changes in chemical shifts can reveal information about the electronic environment of nuclei and the formation of associates in solution. bohrium.com The correlation of experimental NMR data with calculated shieldings from computational models can confirm structural assignments. researchgate.net

Computational Methods:

Density Functional Theory (DFT): DFT calculations have become a powerful tool for investigating reaction mechanisms. acs.org By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction energy profile. ajpchem.org This allows for the determination of activation barriers and the identification of the most likely reaction pathway. acs.org Computational studies can also predict molecular properties such as rotational barriers, bond lengths, and electrostatic potential maps, which help explain the influence of substituents on reactivity. ajpchem.orgbohrium.com For example, DFT calculations have been used to study the self-association Gibbs energy of benzoic acid derivatives and to rationalize the formation of different dimer motifs. bohrium.com

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei. For 4-(tert-butyl)-3-fluorobenzoic acid, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by two-dimensional techniques, allows for unambiguous structural assignment.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the tert-butyl group. The tert-butyl group's nine equivalent protons are expected to produce a single, intense peak (a singlet) due to the absence of adjacent protons for coupling. The aromatic region will display more complex signals for the three protons on the benzene (B151609) ring. The chemical shifts and splitting patterns are influenced by the electronic effects of the carboxylic acid, the tert-butyl group, and the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (H-F coupling) will lead to additional splitting of the proton signals.

Detailed experimental data for the specific chemical shifts and coupling constants of this compound are not widely available in published literature. Analysis is based on established principles of NMR spectroscopy and data from analogous compounds like 4-(tert-butyl)benzoic acid and 3-fluorobenzoic acid. rsc.orgrsc.orgchemicalbook.com

Carbon (¹³C) NMR Structural Elucidation

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are anticipated for the carboxylic acid carbon, the carbons of the tert-butyl group (one quaternary and one methyl signal), and the six carbons of the aromatic ring. The carbon atoms on the benzene ring will exhibit splitting due to coupling with the fluorine atom (¹³C-¹⁹F coupling), which is crucial for assigning their positions. The carbon directly bonded to the fluorine atom will show a large coupling constant, while carbons two or three bonds away will show smaller couplings.

Specific experimental ¹³C NMR data for this compound is not readily found in peer-reviewed sources. Structural elucidation relies on the interpretation of spectra from related structures such as 4-fluorobenzoic acid and 4-(tert-butyl)benzoic acid. rsc.orgrsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom's chemical environment. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift of this signal is indicative of the electronic environment surrounding the fluorine atom on the aromatic ring. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons (at the C-2 and C-5 positions). The chemical shift is typically reported relative to a standard, such as trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

While ¹⁹F NMR is a standard technique for fluorinated compounds, specific spectral data for this compound is sparse in publicly accessible databases. nih.govnih.govspectrabase.com

Two-Dimensional (2D) NMR Techniques for Connectivity Mapping

To definitively establish the structure and assign all ¹H and ¹³C signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would link the aromatic proton signals to their corresponding aromatic carbon signals.

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes include a broad O-H stretching band for the carboxylic acid group, a strong C=O (carbonyl) stretching band, C-H stretching bands for the aromatic ring and the aliphatic tert-butyl group, C=C stretching bands within the aromatic ring, and a C-F stretching band. The precise wavenumbers of these bands can be influenced by the substitution pattern on the benzene ring. epa.gov

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering insights into its structure and bonding. s-a-s.orgkocw.net The assignment of these vibrational modes is crucial for a complete understanding of the molecule's dynamics. For aromatic carboxylic acids like this compound, the Raman spectrum reveals characteristic bands corresponding to the vibrations of the benzene ring, the carboxylic acid group, and the tert-butyl substituent.

Key vibrational modes observed in the Raman spectrum of similar benzoic acid derivatives and their typical wavenumber ranges are detailed below. nih.govscirp.org The precise positions of these bands for this compound would be influenced by the electronic effects and steric hindrance of the tert-butyl and fluorine substituents.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid Dimer) | 2900-3100 | Broad band resulting from strong hydrogen bonding. |

| C-H stretch (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H stretch (tert-butyl) | 2850-3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl groups. |

| C=O stretch (Carboxylic Acid Dimer) | 1650-1700 | Stretching vibration of the carbonyl group involved in hydrogen bonding. |

| C-C stretch (Aromatic Ring) | 1580-1620, 1400-1500 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-O stretch (Carboxylic Acid) | 1200-1300 | Stretching of the carbon-oxygen single bond. |

| C-F stretch | 1100-1250 | Stretching vibration of the carbon-fluorine bond. |

| Ring Breathing Mode | ~800 | A symmetric in-plane vibration of the entire benzene ring. |

Note: The exact wavenumbers for this compound require experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. This technique is indispensable for understanding the solid-state structure of this compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. In the case of this compound, these interactions are expected to include:

C-F···π Interactions: The fluorine atom, with its partial negative charge, can interact with the electron-rich π system of a neighboring benzene ring.

C-H···O and C-H···F Interactions: These are weak hydrogen bonds where a carbon-bound hydrogen atom interacts with an oxygen or fluorine atom of an adjacent molecule. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal packing.

These supramolecular interactions dictate the formation of specific crystal packing motifs and influence the physical properties of the solid, such as melting point and solubility.

Intermolecular Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers, where two molecules are held together by a pair of strong O-H···O hydrogen bonds. This robust hydrogen bonding motif is a primary determinant of the crystal structure.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. ijres.orgmdpi.com The fluorine atom in this compound, while being the least polarizable of the halogens, can still participate in halogen bonding, particularly with electron-rich atoms like oxygen. ijres.org The strength and directionality of these bonds depend on the electronic environment of the fluorine atom and the nature of the acceptor atom. mdpi.com Analysis of the crystal structure would reveal the presence and geometry of any such C-F···O or other halogen bonds, providing further insight into the forces governing the crystal packing.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org When a molecule of this compound is subjected to EI, it is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The expected molecular ion peak for this compound (C₁₁H₁₃FO₂) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern provides a "fingerprint" of the molecule. Key fragmentation pathways for this compound would likely include:

Loss of a methyl group (-CH₃): This would result in a prominent peak at M-15, corresponding to the formation of a stable tertiary carbocation.

Loss of a tert-butyl group (-C(CH₃)₃): Cleavage of the bond between the tert-butyl group and the aromatic ring would lead to a significant peak at M-57.

Loss of a carboxyl group (-COOH): This fragmentation would produce a peak at M-45.

Decarboxylation (-CO₂): Loss of carbon dioxide would result in a peak at M-44.

A hypothetical fragmentation pattern is presented in the table below.

| m/z Value | Proposed Fragment | Description |

| 196 | [C₁₁H₁₃FO₂]⁺˙ | Molecular Ion |

| 181 | [C₁₀H₁₀FO₂]⁺ | Loss of a methyl group (-CH₃) |

| 151 | [C₁₁H₁₂F]⁺ | Loss of a carboxyl group (-COOH) |

| 139 | [C₇H₄FO₂]⁺ | Loss of a tert-butyl group (-C(CH₃)₃) |

Note: This is a predicted fragmentation pattern. Actual EI-MS data is required for confirmation.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the components of a mixture, assessing the purity of a compound, and for its isolation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. nih.gov Developing a robust HPLC method is critical for ensuring the purity of the compound and for quantitative analysis. mdpi.comresearchgate.net

A typical reversed-phase HPLC method for this compound would involve the following components:

| Parameter | Typical Conditions | Purpose |

| Stationary Phase (Column) | C18 (Octadecylsilane) | A non-polar stationary phase that retains the analyte based on its hydrophobicity. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | The composition of the mobile phase is optimized to achieve good separation of the analyte from any impurities. A gradient elution, where the proportion of the organic solvent is increased over time, is often used. |

| Detector | UV-Vis Detector | The aromatic ring and carbonyl group of the analyte absorb UV light, allowing for its detection and quantification. The detection wavelength is chosen to maximize sensitivity. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed at which the mobile phase and analyte pass through the column. |

| Column Temperature | Ambient or slightly elevated (e.g., 25-40 °C) | Can be adjusted to improve peak shape and resolution. |

Method validation would be performed according to established guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. nih.govresearchgate.net This validated HPLC method would then be suitable for routine quality control and for monitoring the stability of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Various methods, differing in accuracy and computational cost, are employed to model molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying substituted benzoic acids due to its favorable balance of accuracy and computational efficiency. researchgate.netpsu.edunih.govresearchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used. nih.govresearchgate.net This method, often paired with Pople-style basis sets such as 6-311G(d,p) or 6-311++G(d,p), has proven effective for optimizing molecular geometries and calculating vibrational frequencies for similar halogenated benzoic acids. researchgate.netnih.govresearchgate.net

For 4-(tert-butyl)-3-fluorobenzoic acid, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are typically performed to confirm that the structure corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict its infrared and Raman spectra. nih.govnih.gov Studies on related molecules like 2-chloro-6-fluorobenzoic acid have shown that theoretical spectra calculated with DFT methods are in good agreement with experimental data. nih.gov

Hartree-Fock (HF) and Post-HF Methods (e.g., MP2, G3) for Energetic Calculations

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. nih.govnih.govresearchgate.net While it provides a valuable starting point, HF theory neglects electron correlation, which can limit its accuracy, particularly for energetic calculations. nih.govnih.gov Comparative studies on similar fluorinated compounds have shown that DFT methods like B3LYP often yield results, such as vibrational spectra, that are superior to those from HF calculations. nih.govnih.govresearchgate.net

To improve upon the HF approximation, post-HF methods are employed. These methods explicitly include electron correlation, leading to more accurate results, albeit at a significantly higher computational cost. Common post-HF methods include:

Møller-Plesset perturbation theory (MP2): This method adds dynamic electron correlation as a perturbation to the HF solution. It is often a good compromise between accuracy and cost for calculating interaction energies and molecular properties.

Gaussian-n (G3) theories: These are high-accuracy composite methods that combine results from several different calculations (e.g., HF, MP2, MP4, QCI) with different basis sets, along with empirical corrections, to approximate the results of a much more computationally expensive calculation. They are designed to yield highly accurate thermochemical data, such as enthalpies of formation and reaction energies.

While specific MP2 or G3 calculations for this compound are not prominently documented, these methods represent the next level of theory for obtaining highly reliable energetic data for the molecule.

Semiempirical Methods for Large System Approximations

Semiempirical methods simplify quantum mechanical calculations by incorporating experimental parameters (hence "semiempirical") and neglecting or approximating certain complex integrals that are computed explicitly in ab initio methods. nasa.gov This approach significantly reduces computational time, making it suitable for very large molecular systems where high-level methods like DFT or post-HF are not feasible. nasa.gov Methods like AM1, PM3, and RM1 can provide useful, albeit approximate, insights into the geometry and electronic properties of large molecules or be used for preliminary screening before applying more rigorous theoretical treatments.

Molecular Orbitals and Electronic Properties

The electronic properties of a molecule are governed by its molecular orbitals. Analysis of these orbitals provides critical information about the molecule's stability, reactivity, and potential for intermolecular interactions.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Mechanisms

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. researchgate.netactascientific.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized, suggesting a higher propensity for intramolecular charge transfer. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the carboxylic acid group, while the LUMO would also be distributed over the aromatic system. The electron-donating tert-butyl group and the electron-withdrawing fluorine atom will modulate the energies of these orbitals. DFT calculations on similar substituted benzoic acids are used to compute various global reactivity descriptors derived from HOMO and LUMO energies. researchgate.netactascientific.com

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (I) | EHOMO | Ionization Potential: Energy required to remove an electron. |

| LUMO Energy (A) | ELUMO | Electron Affinity: Energy released when an electron is added. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. ajchem-a.com |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. actascientific.com |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. actascientific.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. actascientific.com |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the energy lowering due to maximal electron flow. actascientific.com |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. actascientific.comajchem-a.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP analysis is expected to show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic group, due to their high electronegativity and lone pairs of electrons. nih.gov The most positive potential (blue) would likely be found around the acidic hydrogen of the carboxyl group. The fluorine atom, being highly electronegative, will also create a region of negative potential, while the tert-butyl group will have a relatively neutral potential. This mapping helps identify the reactive sites for intermolecular interactions, such as hydrogen bonding. actascientific.comajchem-a.com Charge analysis methods, like Mulliken or Natural Population Analysis (NPA), can further quantify the partial atomic charges on each atom in the molecule. researchgate.netnih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), is a cornerstone of computational chemistry for interpreting and predicting the infrared (IR) and Raman spectra of molecules. For this compound, these calculations can elucidate the vibrational modes associated with its specific functional groups and skeletal structure.

DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies of the molecule in its ground state. researchgate.net These calculated frequencies are systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical models, allowing for a more accurate comparison with experimental spectra. nih.gov

For substituted benzoic acids, characteristic vibrational bands can be assigned to specific molecular motions. Key vibrations for this compound would include:

O-H Stretching: The stretching of the carboxylic acid's hydroxyl group, which is sensitive to hydrogen bonding. In the dimeric form, this band is expected to show a significant red shift (lower frequency) compared to the monomer. nih.gov

C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong, characteristic band. Its position can be influenced by the electronic effects of the substituents on the aromatic ring. nih.gov

C-F Stretching: The stretching vibration of the carbon-fluorine bond.

tert-Butyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the C-H bonds in the tert-butyl group.

Aromatic Ring Vibrations: C-C stretching and C-H in-plane and out-of-plane bending modes of the benzene ring. mdpi.com

Hypothetical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (Dimer) | 2500-3000 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (tert-butyl) | 2850-2970 |

| C=O Stretch | 1680-1710 |

| C-C Stretch (Aromatic) | 1400-1600 |

| C-F Stretch | 1100-1300 |

This table is illustrative and not based on published experimental data for this specific compound.

Thermodynamic Property Predictions

Computational chemistry also allows for the prediction of key thermodynamic properties, which are crucial for understanding the stability and phase behavior of a compound.

The standard molar enthalpy of formation (ΔfH°) represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. While experimental determination through combustion calorimetry is possible, computational methods provide a valuable alternative, especially when experimental data is lacking. chemeo.com

The enthalpy of sublimation (ΔsubH°) is the heat required to transform one mole of a substance from a solid to a gaseous state. wikipedia.org It is a measure of the strength of intermolecular forces in the crystal lattice. Similarly, the enthalpy of vaporization (ΔvapH°) is the heat needed to convert one mole of a liquid into a gas.

For this compound, specific experimental or calculated values for these enthalpies are not prominently available in the public domain. However, data for related compounds like benzoic acid can provide a useful reference point. The enthalpy of sublimation for benzoic acid has been reported to be around 90 ± 4 kJ/mol. nist.govnist.gov The introduction of a tert-butyl and a fluorine substituent would be expected to alter this value due to changes in molecular weight, polarity, and crystal packing.

The following table illustrates the kind of data that would be sought for this compound, with reference values for benzoic acid.

Thermodynamic Data for Benzoic Acid (Reference)

| Property | Value (kJ/mol) |

| Enthalpy of Sublimation (ΔsubH°) | 90 ± 4 |

| Enthalpy of Vaporization (ΔvapH°) | ~79 |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -385.1 |

Data for benzoic acid from the NIST WebBook. chemeo.comnist.govnist.gov

Non-Covalent Interaction Analysis

The study of non-covalent interactions is critical for understanding the solid-state structure and supramolecular chemistry of this compound. Computational methods offer detailed insights into the nature and strength of these interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding and other interactions. nih.gov Within this framework, the presence of a bond path between two atoms is a necessary condition for a chemical bond. The properties of the electron density at the bond critical point (BCP) along this path provide quantitative information about the interaction.

For this compound, QTAIM analysis would be used to characterize the covalent bonds within the molecule and, more importantly, the non-covalent interactions that govern its crystal packing, such as hydrogen bonds (O-H···O) between the carboxylic acid groups and potentially weaker interactions involving the fluorine atom and the tert-butyl group. Studies on halogen bonding have utilized QTAIM to understand the nature of these interactions. acs.orgacs.org

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which align with Lewis structure concepts. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, leading to a stabilization of the molecule.

In the context of this compound, NBO analysis can reveal hyperconjugative interactions that contribute to its stability. For instance, it can quantify the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the antibonding orbitals of the aromatic ring. While specific NBO analysis for this compound is not available, studies on related aromatic systems demonstrate the utility of this method in understanding substituent effects. researchgate.net

The Supramolecular Synthon-Based Fragment Approach (SBFA) is a method used to model the electron density of a large molecular system by combining the pre-computed electron densities of smaller, representative fragments. This approach is particularly useful for understanding and predicting the charge density distribution in co-crystals and other complex molecular assemblies.

Research on monofluorobenzoic acids has demonstrated the extension of the SBFA method to include weak supramolecular synthons, such as those involving C-H···O, C-H···F, and F···F interactions. This work has shown that the charge density parameters of these synthons are transferable between different molecules, allowing for the construction of accurate electron density maps for complex systems. The successful application of SBFA to 2- and 3-fluorobenzoic acids suggests its applicability to this compound for modeling its supramolecular architecture. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, providing a detailed picture of the close contacts between neighboring molecules. For this compound, while specific crystallographic and Hirshfeld analysis data are not publicly available, we can infer the expected intermolecular interactions based on studies of analogous substituted benzoic acids and fluorinated compounds.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. The normalized contact distance (dnorm), which is based on the distances of any surface point to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface and the van der Waals radii of the respective atoms, is mapped onto the surface. Negative dnorm values, typically colored red, indicate intermolecular contacts shorter than the sum of the van der Waals radii, highlighting the most significant interactions.

For this compound, the primary intermolecular interaction is expected to be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a characteristic feature of most benzoic acid derivatives in the solid state. These interactions would appear as distinct red regions on the dnorm surface. Based on crystallographic data of similar benzoic acid dimers, the O-H···O hydrogen bond distances are typically in the range of 2.5 to 2.7 Å. researchgate.netresearchgate.netnih.gov

Based on a Hirshfeld surface analysis of a structurally related compound containing a tert-butyl group, the expected contributions of various intermolecular contacts for this compound can be approximated as follows:

| Interaction Type | Expected Percentage Contribution |

|---|---|

| H···H | ~45-55% |

| O···H/H···O | ~20-30% |

| C···H/H···C | ~10-20% |

| F···H/H···F | ~5-15% |

| C···C | ~1-5% |

This table presents expected percentage contributions of intermolecular contacts for this compound based on data from analogous compounds. nih.govnih.gov The values are illustrative and would require experimental crystallographic data for precise determination.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational methodology that allows for the study of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide valuable insights into conformational preferences and intermolecular interactions in different environments, such as in solution or in the solid state. In the absence of specific MD simulation studies on this compound, we can predict its dynamic behavior based on studies of similar molecules.

A key aspect of the conformational analysis of this compound would be the orientation of the bulky tert-butyl group relative to the benzene ring. Due to its significant steric hindrance, the tert-butyl group is expected to adopt a conformation that minimizes steric clashes with the adjacent fluorine atom and the carboxylic acid group. upenn.eduupenn.edu The C-C bonds connecting the tert-butyl group to the ring will likely exhibit torsional rotations that position the methyl groups to reduce steric strain.

The carboxylic acid group also has conformational flexibility, primarily concerning the rotation around the C-C bond connecting it to the benzene ring. The planarity of this group with the ring is influenced by a balance between electronic conjugation effects, which favor planarity, and steric hindrance from the ortho-substituent (the fluorine atom), which may cause some degree of torsion.

MD simulations in a solvent, such as water or a non-polar solvent, would be instrumental in understanding the self-association behavior of this compound. In non-polar solvents, benzoic acid and its derivatives have a strong tendency to form stable hydrogen-bonded dimers . acs.org MD simulations could elucidate the dynamics of dimer formation and dissociation, as well as the stability of these dimers in different solvent environments.

The fluorine atom, in addition to potential C-H···F hydrogen bonding, influences the electronic properties of the molecule, which in turn affects its intermolecular interactions. The electron-withdrawing nature of fluorine can modulate the acidity of the carboxylic acid and the charge distribution on the aromatic ring, which would be reflected in the intermolecular potential functions used in MD simulations. nih.govtandfonline.com

A representative table of conformational and interaction parameters that could be obtained from a hypothetical MD simulation of this compound is presented below.

| Parameter | Expected Observation from MD Simulations |

|---|---|

| Dihedral Angle (C-C-Car-Car of tert-butyl) | Rotation to minimize steric hindrance with ortho-substituents. |

| Dihedral Angle (Car-Car-C-O of carboxylic acid) | Near-planar orientation with the benzene ring, with possible slight torsion due to the ortho-fluorine. |

| Dimer Formation (in non-polar solvent) | High probability of forming stable centrosymmetric dimers via O-H···O hydrogen bonds. |

| Radial Distribution Function g(r) for O···H (intermolecular) | A sharp peak at approximately 1.6-1.8 Å, indicative of strong hydrogen bonding in dimers. |

This table outlines the expected dynamic behavior and interaction parameters for this compound based on principles of conformational analysis and findings from MD simulations of analogous molecules. upenn.eduupenn.eduacs.org

Advanced Research Applications

Design and Synthesis of Functional Derivatives

The distinct structural features of 4-(tert-butyl)-3-fluorobenzoic acid make it a valuable starting material for the synthesis of a wide array of functional derivatives with tailored properties for specific applications.

Fluoro- and Tert-butyl Benzoic Acid Analogues in Medicinal Chemistry Programs

In the realm of medicinal chemistry, the incorporation of fluorine and tert-butyl groups into benzoic acid analogues is a well-established strategy for optimizing the pharmacological profiles of drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the tert-butyl group often provides steric bulk that can influence receptor selectivity and reduce metabolic susceptibility. nih.gov

The synthesis of such analogues often involves multi-step reaction sequences. For instance, derivatives of 4-fluorobenzoic acid have been synthesized to create Schiff bases and 1,3,4-oxadiazole (B1194373) analogues with potential antioxidant properties. researchgate.net This typically begins with the esterification of the benzoic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. researchgate.net This intermediate can then be reacted with various aromatic aldehydes to produce the desired Schiff bases or cyclized to form oxadiazole rings. researchgate.net

Similarly, fluorinated benzoic acid building blocks are instrumental in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The carboxylic acid group allows for attachment to various molecular scaffolds, while the fluorine atom can be strategically positioned to modulate the electronic properties and biological activity of the final compound. ossila.com Research has shown that analogues based on fluorinated benzoic acids can exhibit potent biological activities, such as anticoccidial and cholinesterase inhibitory effects. ossila.comnih.gov

The tert-butyl group is another key feature in drug design, though it can sometimes be susceptible to metabolic oxidation. nih.gov Researchers have explored replacing the tert-butyl group with bioisosteres like a trifluoromethylcyclopropyl group to enhance metabolic stability while retaining the desired steric and electronic properties. nih.gov

Hybrid Molecules and Conjugates for Targeted Applications

The concept of creating hybrid molecules and conjugates by combining different pharmacophores or a targeting moiety with a potent payload is a leading strategy in modern drug discovery, particularly in cancer therapy. nih.gov this compound can serve as a crucial linker or building block in the construction of these complex molecules.

Antibody-drug conjugates (ADCs) are a prime example of targeted therapy, where a monoclonal antibody is linked to a highly cytotoxic payload, directing the toxic agent specifically to cancer cells. nih.gov While direct examples involving this compound in clinically approved ADCs are not prominent, the principles of its use in synthesizing functionalized linkers are highly relevant. The carboxylic acid group can be activated to form amide bonds with amino groups on antibodies or linker precursors, while the fluorinated and tert-butylated phenyl ring can influence the physicochemical properties of the linker-payload system.

Furthermore, the synthesis of hybrid molecules by conjugating two or more different heterocyclic moieties is a common approach to enhance biological activity. nih.gov For example, pyrimidine-1,3,4-oxadiazole hybrids have been synthesized as potential anticancer and antiviral agents. nih.gov The synthesis often involves preparing an alkylating agent from a substituted benzoic acid, which is then conjugated to another heterocyclic system. nih.gov The unique substitution pattern of this compound could be exploited in similar synthetic strategies to create novel hybrid molecules with potentially synergistic or enhanced therapeutic effects.

Applications in Material Science

The rigid structure and functional groups of this compound make it a versatile building block for the creation of advanced materials with unique properties and functionalities.

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, such as pore size, stability, and functionality, are highly dependent on the nature of the organic linker. Benzoic acid derivatives are commonly employed as linkers in MOF synthesis. bioforumconf.com

Furthermore, fluorinated benzoic acids have been used as modulators in MOF synthesis to control the formation of specific metal cluster nodes. youtube.comresearchgate.net For example, 2-fluorobenzoic acid has been used in the synthesis of rare-earth MOFs, leading to the formation of fluoro-bridged clusters. youtube.comresearchgate.net This suggests that this compound could potentially be used in a similar capacity to direct the assembly of novel MOF architectures.

Precursors for Liquid Crystal Materials, Dyes, and Polymers

The unique combination of a rigid aromatic core, a polar carboxylic acid group, and specific substituents makes this compound and its derivatives promising precursors for various functional materials.

Liquid Crystal Materials: Fluorinated compounds are widely used in the formulation of liquid crystal mixtures for display applications. google.com The introduction of fluorine can modify key properties such as dielectric anisotropy, viscosity, and clearing point. The general structure of molecules used in liquid crystals often consists of a rigid core with flexible terminal groups. Derivatives of this compound, after appropriate modification of the carboxylic acid group (e.g., esterification), could be investigated for their liquid crystalline properties.

Dyes: The core structure of this compound can be chemically modified to create novel dye molecules. The electronic properties of the aromatic ring, influenced by the fluorine and tert-butyl substituents, can affect the absorption and emission characteristics of the resulting dye.

Polymers: Benzoic acid derivatives, such as 4-vinylbenzoic acid, are valuable monomers for the synthesis of functional polymers. researchgate.netpolymersource.ca The carboxylic acid group can be modified to introduce polymerizable functionalities. For instance, this compound could be converted into a vinyl-containing monomer and subsequently polymerized to yield a polymer with the fluoro and tert-butyl groups pendant to the polymer backbone. Such polymers could exhibit interesting thermal, mechanical, and surface properties. The synthesis of semifluorinated polymers, often used for creating self-assembling nanostructures, sometimes involves the use of fluorinated building blocks. nih.gov

Organic Electronics Component Development

The field of organic electronics relies on carbon-based materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the molecular structure and electronic properties of the organic materials used.

Substituted aromatic compounds like this compound can serve as building blocks for the synthesis of larger, more complex organic electronic materials. bldpharm.com The fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be beneficial for charge injection and transport. The tert-butyl group can enhance solubility and influence the solid-state packing of the molecules, which in turn affects charge mobility.

While direct application of this compound itself in organic electronics is not specified, its structural motifs are relevant. The synthesis of materials for organic electronics often involves coupling reactions to build up conjugated systems. The carboxylic acid group of this compound could be converted to other functional groups to facilitate these coupling reactions, allowing for its incorporation into larger, electronically active molecules.

The unique structural characteristics of this compound, namely the presence of a bulky tert-butyl group and a fluorine atom on the benzoic acid core, make it a valuable building block in various advanced research applications. Its utility spans from the synthesis of potential therapeutic agents to the development of new diagnostic tools and the exploration of fundamental chemical reactions.

Role in Pharmaceutical Research and Drug Discovery Programs

The this compound moiety serves as a versatile scaffold for the design and synthesis of a wide array of bioactive compounds. The tert-butyl group can enhance metabolic stability and provide steric bulk, while the fluorine atom can modulate electronic properties, improve membrane permeability, and enhance binding affinity to biological targets.

Cholinesterase Inhibitors: While direct examples of this compound as a scaffold for cholinesterase inhibitors are not prominently documented in publicly available research, the broader class of fluorinated benzoic acid derivatives has been explored for this purpose. The electronic and lipophilic properties imparted by the fluorine and tert-butyl groups, respectively, are desirable features in the design of molecules targeting the active site of cholinesterases.

Antimicrobials: Substituted benzoic acids are a well-established class of antimicrobial agents. The introduction of a fluorine atom and a tert-butyl group to the benzoic acid structure can enhance the antimicrobial efficacy. The lipophilicity of the tert-butyl group can facilitate the passage of the compound through microbial cell membranes.

Antioxidants: The antioxidant potential of phenolic compounds is widely recognized. While this compound itself is not a phenol, its derivatives can be designed to possess antioxidant properties. The electronic effects of the fluorine atom can influence the stability of radical intermediates, a key factor in antioxidant activity.

Antitumor Agents: In the realm of oncology, the development of novel therapeutic agents is of paramount importance. The this compound scaffold can be incorporated into larger molecules designed to interact with specific targets in cancer cells. The fluorine atom, in particular, can play a crucial role in enhancing the binding affinity and selectivity of these compounds.

Table 1: Potential Bioactive Compounds Derived from this compound Scaffold

| Compound Class | Potential Role of this compound Scaffold |

| Cholinesterase Inhibitors | Provides a core structure with tunable electronic and lipophilic properties for active site binding. |

| Antimicrobials | The tert-butyl group may enhance cell membrane permeability, increasing intracellular concentration. |

| Antioxidants | The fluorine atom can modulate the stability of radical species, potentially enhancing antioxidant capacity. |

| Antitumor Agents | Serves as a building block for larger, more complex molecules targeting cancer-related proteins. |

Radiopharmaceutical Precursors and Imaging Probes

The field of nuclear medicine relies on the use of radiolabeled molecules for diagnostic imaging techniques such as Positron Emission Tomography (PET). The introduction of a fluorine-18 (B77423) (¹⁸F) isotope, a positron emitter, into a biologically active molecule allows for non-invasive imaging of physiological and pathological processes.

Catalysis and Reaction Development

The reactivity of this compound makes it a useful tool for the development of new synthetic methods and for probing the mechanisms of organic reactions.

The presence of multiple functional groups and substitution patterns on the aromatic ring of this compound makes it an interesting substrate for exploring new catalytic transformations. For instance, the C-H bonds on the aromatic ring can be targeted for functionalization using transition metal catalysis, leading to the development of novel synthetic routes to complex molecules.

The electronic and steric properties of the substituents on this compound can be exploited to gain insights into the mechanisms of various organic reactions. For example, the fluorine atom can serve as a sensitive probe for studying the electronic effects in a reaction, while the bulky tert-butyl group can be used to investigate the steric requirements of a catalytic process.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes for Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science, as different enantiomers of a chiral molecule can exhibit vastly different biological activities or material properties. The development of asymmetric synthetic routes for analogues of 4-(tert-butyl)-3-fluorobenzoic acid represents a significant area of future research. While specific asymmetric syntheses for this compound are not yet detailed, established organocatalytic methods provide a clear roadmap.

Chiral Brønsted acids, such as chiral phosphoric acid, have proven highly effective in catalyzing a range of enantioselective reactions, including Michael additions and cycloadditions. rsc.orgims.ac.jp These catalysts function by creating a chiral environment that favors the formation of one enantiomer over the other. ims.ac.jp Similarly, amino acid-based organocatalysts, like L-proline and its derivatives, are known to promote highly enantioselective intermolecular aldol (B89426) reactions. greyhoundchrom.com The application of these established catalytic systems to derivatives of this compound could enable the construction of complex chiral molecules. greyhoundchrom.comnih.gov Research in this area would focus on designing reactions where the unique steric and electronic properties of the substituted benzoic acid can be leveraged to achieve high yields and enantioselectivity.

Table 1: Potential Asymmetric Catalysis Strategies

| Catalyst Type | Exemplary Reaction | Potential Application for Analogues |

|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Michael Addition/Cyclization rsc.org | Synthesis of enantioenriched heterocyclic compounds. |

| Amino Acid Derivatives (e.g., L-proline) | Intermolecular Asymmetric Aldol Reaction greyhoundchrom.com | Creation of chiral alcohols and related functional groups. |

| Chiral Bis-Phosphoric Acid | Enantioselective Diels-Alder Reaction ims.ac.jp | Construction of complex cyclic systems with multiple stereocenters. |

Advanced Functional Material Integration and Performance Enhancement

Advanced functional materials are designed with specific, high-performance properties for applications in fields ranging from electronics to nanotechnology. wiley.comdongguk.edu Benzoic acid derivatives are frequently used as core components in liquid crystals, polymers, and metal-organic frameworks (MOFs). The integration of this compound into such materials is a promising research avenue.

Targeted Biological Applications and Detailed Mechanism of Action Studies

While the specific biological profile of this compound is not extensively documented, its chemical structure suggests its potential as a scaffold for medicinal chemistry. Research on related fluorobenzoic acid compounds has shown that they can be transformed into derivatives with significant biological activity. wikipedia.org For instance, Schiff bases and 1,3,4-oxadiazole (B1194373) analogues synthesized from 4-fluorobenzoic acid have demonstrated free-radical scavenging potential. globalscientificjournal.comresearchgate.net